molecular formula C14H12N2O3 B5813499 N-2-pyridinyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-2-pyridinyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Katalognummer B5813499
Molekulargewicht: 256.26 g/mol
InChI-Schlüssel: HYPPQTLTMMAOKR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-2-pyridinyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide, commonly known as PD168393, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It belongs to the class of compounds known as anilinoquinazolines, which have shown promising results in cancer treatment.

Wirkmechanismus

PD168393 inhibits the activity of the N-2-pyridinyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide tyrosine kinase, which is a key signaling protein involved in cell growth and division. By blocking the activity of this compound, PD168393 prevents the activation of downstream signaling pathways that promote cell proliferation and survival. This leads to the inhibition of cancer cell growth and induction of apoptosis (programmed cell death).
Biochemical and Physiological Effects:
PD168393 has been shown to have a high affinity for this compound, with an IC50 value of 0.7 nM. It has also been shown to have a relatively low toxicity profile, with minimal effects on normal cell growth and viability. PD168393 has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to a decrease in tumor growth and metastasis.

Vorteile Und Einschränkungen Für Laborexperimente

PD168393 has several advantages for lab experiments. It is a highly selective inhibitor of N-2-pyridinyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide, which allows for the specific targeting of cancer cells without affecting normal cells. It also has a relatively low toxicity profile, which reduces the risk of side effects. However, PD168393 has limitations in terms of its stability and solubility, which can affect its efficacy in vivo.

Zukünftige Richtungen

PD168393 has shown promising results in preclinical studies, but further research is needed to determine its efficacy in clinical trials. One future direction is to investigate the use of PD168393 in combination with other chemotherapy drugs to enhance its cytotoxic effects. Another direction is to develop more stable and soluble analogs of PD168393 that can be used in vivo. Additionally, the potential use of PD168393 in other diseases, such as inflammatory disorders, should be explored.

Synthesemethoden

PD168393 can be synthesized using a two-step process. The first step involves the reaction of 2-chloro-5-nitropyridine with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid in the presence of potassium carbonate and dimethylformamide. The resulting product is then reduced with palladium on carbon in the presence of hydrogen gas to yield PD168393.

Wissenschaftliche Forschungsanwendungen

PD168393 has been extensively studied for its potential use in cancer treatment. It has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, and prostate cancer. PD168393 has also been shown to enhance the cytotoxic effects of chemotherapy drugs, such as cisplatin and doxorubicin.

Eigenschaften

IUPAC Name

N-pyridin-2-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c17-14(16-13-3-1-2-6-15-13)10-4-5-11-12(9-10)19-8-7-18-11/h1-6,9H,7-8H2,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPPQTLTMMAOKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.